Anemarsaponin B

Description

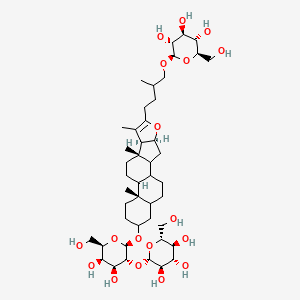

from Anemarrhena asphodeloides; structure given in first source

Structure

2D Structure

Properties

CAS No. |

139051-27-7 |

|---|---|

Molecular Formula |

C45H74O18 |

Molecular Weight |

903.1 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C45H74O18/c1-19(18-57-41-38(55)35(52)32(49)28(15-46)60-41)5-8-26-20(2)31-27(59-26)14-25-23-7-6-21-13-22(9-11-44(21,3)24(23)10-12-45(25,31)4)58-43-40(37(54)34(51)30(17-48)62-43)63-42-39(56)36(53)33(50)29(16-47)61-42/h19,21-25,27-43,46-56H,5-18H2,1-4H3/t19?,21?,22?,23?,24?,25?,27-,28+,29+,30+,31-,32+,33+,34-,35-,36-,37-,38+,39+,40+,41+,42-,43+,44-,45-/m0/s1 |

InChI Key |

ROHLIYKWVMBBFX-DWGYQJTISA-N |

Isomeric SMILES |

CC1=C(O[C@@H]2[C@H]1[C@]3(CCC4C(C3C2)CCC5[C@@]4(CCC(C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)CCC(C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |

Canonical SMILES |

CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)CCC(C)COC8C(C(C(C(O8)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Anemarsaponin B: A Technical Guide to its Discovery, Isolation, and Characterization from Anemarrhena asphodeloides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anemarsaponin B, a steroidal saponin isolated from the rhizomes of the traditional Chinese medicinal plant Anemarrhena asphodeloides, has garnered significant interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols for its extraction and purification and presents its characteristic analytical data. Furthermore, this document explores the molecular mechanisms underlying its anti-inflammatory effects, specifically its inhibitory action on the NF-κB and p38 MAPK signaling pathways.

Introduction

Anemarrhena asphodeloides Bunge is a perennial herb whose rhizomes have been used for centuries in traditional Chinese medicine to treat various ailments, including fever, cough, and diabetes.[1] Phytochemical investigations of this plant have led to the isolation of numerous bioactive compounds, with steroidal saponins being a prominent class. Among these, this compound has been identified as a novel and active constituent.[2][3] Its discovery has opened avenues for research into its pharmacological activities, particularly its potent anti-inflammatory effects. This guide serves as a comprehensive resource for researchers and drug development professionals interested in this promising natural product.

Discovery and Initial Characterization

This compound was first isolated from the rhizomes of Anemarrhena asphodeloides as a new active steroidal saponin.[2][3] Its structure was elucidated through a combination of chemical and spectral analyses, including Ultraviolet (UV), Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).[4] The structure was determined to be 26-O-β-D-glucopyranosylfurost-20(22)-ene-3β,26-diol-3-O-β-D-glucopyranosyl-(1→2)-β-D-galactopyranoside.[2][4]

Initial pharmacological evaluations revealed that this compound possesses inhibitory activity against platelet-activating factor (PAF)-induced rabbit platelet aggregation in vitro.[2][4] Subsequent studies have focused on its anti-inflammatory properties.

Experimental Protocols

Extraction of Total Saponins

The initial step in the isolation of this compound involves the extraction of total saponins from the dried rhizomes of Anemarrhena asphodeloides.

Protocol:

-

Material Preparation: Obtain dried rhizomes of Anemarrhena asphodeloides and grind them into a coarse powder.

-

Extraction: The powdered rhizomes (56 kg) are subjected to extraction with hot water (280 L) under reflux for a specified duration (e.g., 2 hours). This process is typically repeated three times to ensure exhaustive extraction.[5]

-

Concentration: The aqueous extracts are combined and concentrated under reduced pressure to yield a crude residue (22.09 kg).[5]

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with n-butanol. The n-butanol fractions, which are enriched with saponins, are combined and evaporated to dryness.

Isolation and Purification of this compound

The purification of this compound from the crude saponin extract is achieved through a series of chromatographic techniques.

Protocol:

-

Macroporous Resin Chromatography: The crude saponin extract is dissolved in an appropriate solvent and loaded onto a macroporous resin column. The column is first washed with distilled water to remove impurities and then eluted with a gradient of ethanol solutions (e.g., 20%, 40%, 60%, 80% ethanol).[6] Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC).

-

Silica Gel Column Chromatography: Fractions enriched with this compound are pooled, concentrated, and further purified by silica gel column chromatography. A gradient elution system, typically composed of chloroform, methanol, and water, is used to separate the different saponins.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound is achieved using preparative reversed-phase HPLC (RP-HPLC) with a C18 column. A common mobile phase consists of a gradient of acetonitrile and water.[1] The elution is monitored by a UV detector at a wavelength of 203 nm.[1] Fractions corresponding to the peak of this compound are collected and lyophilized to obtain the pure compound.

Data Presentation

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

| Parameter | Value |

| Molecular Formula | C₄₅H₇₄O₁₈ |

| Molecular Weight | 903.07 g/mol |

| Appearance | Amorphous powder |

| ¹H-NMR (Pyridine-d₅, δ ppm) | Aglycone: 0.66 (3H, s, Me-18), 0.99 (3H, s, Me-19), 1.12 (3H, d, J=6.8 Hz, Me-27), 1.73 (3H, s, Me-21). Sugars: Anomeric protons at 4.83 (1H, d, J=8.0 Hz), 4.92 (1H, d, J=8.0 Hz), 5.28 (1H, d, J=7.6 Hz). |

| ¹³C-NMR (Pyridine-d₅, δ ppm) | Aglycone: 14.6 (C-18), 11.6 (C-19), 17.9 (C-21), 24.1 (C-27), 109.2 (C-20), 150.4 (C-22), 75.5 (C-26). |

| ESI-MS | [M+Na]⁺ |

Note: Complete NMR data is extensive and can be found in specialized publications. The data provided here are key characteristic signals for the aglycone and sugar moieties.[2]

MS/MS Fragmentation Data

The fragmentation of steroidal saponins in ESI-MS/MS provides valuable structural information. For furostanol saponins like this compound, characteristic fragmentation involves the sequential loss of sugar residues and water molecules. In positive ion mode, a sodium adduct is often observed.[2]

| Precursor Ion (m/z) | Fragment Ions (m/z) | Interpretation |

| [M+Na]⁺ | [M+Na - Glc]⁺ | Loss of a glucose residue |

| [M+Na - Glc - Gal]⁺ | Sequential loss of glucose and galactose residues | |

| [Aglycone+Na]⁺ | Loss of all sugar moieties |

Visualization of Workflows and Pathways

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Signaling Pathway Inhibition

This compound exerts its anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK signaling pathways. The diagram below depicts the key points of intervention.

Conclusion

This compound stands out as a steroidal saponin with significant therapeutic potential, particularly in the realm of anti-inflammatory drug development. This guide has provided a detailed overview of its discovery, a composite of established protocols for its isolation and purification from Anemarrhena asphodeloides, and its key analytical characteristics. The elucidation of its inhibitory effects on the NF-κB and p38 MAPK signaling pathways offers a solid foundation for further mechanistic studies and preclinical development. The methodologies and data presented herein are intended to facilitate future research and accelerate the translation of this promising natural product into novel therapeutic agents.

References

- 1. CN103724390B - A kind of saponin separation purification process - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.ru [2024.sci-hub.ru]

- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Anemarsaponin B: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemarsaponin B is a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides, a plant used in traditional Chinese medicine. This document provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of this compound, intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development. The structural elucidation of this complex natural product has been accomplished through extensive spectroscopic analysis. Furthermore, this compound has demonstrated noteworthy anti-inflammatory properties, making it a molecule of significant interest for further investigation.

Chemical Structure

The chemical structure of this compound has been elucidated as 26-O-β-D-glucopyranosylfurost-20(22)-ene-3β,26-diol-3-O-β-D-glucopyranosyl-(1→2)-β-D-galactopyranoside. The molecule consists of a furostanol steroidal aglycone with a disaccharide moiety attached at the C-3 position and a glucose molecule linked at the C-26 position.

The core of this compound is a C27 furostanol skeleton, characterized by a five-membered tetrahydrofuran ring (ring E) fused to the steroidal backbone and a double bond between C-20 and C-22. The stereochemistry of the steroidal nucleus and the glycosidic linkages are crucial for its biological activity.

Stereochemistry

The stereochemistry of this compound is a critical aspect of its molecular architecture and has been determined through detailed NMR studies and comparison with related known compounds. The sugar moieties are all in the D-configuration and are linked to the aglycone and each other via β-glycosidic bonds. Specifically, at the C-3 position of the aglycone, a β-D-glucopyranosyl unit is attached to a β-D-galactopyranoside at the 2-position, which in turn is linked to the aglycone. At the C-26 position, a single β-D-glucopyranosyl unit is attached.

The stereocenters within the steroidal backbone are consistent with those of other naturally occurring furostanol saponins. The determination of the stereochemistry at each chiral center is essential for understanding the molecule's three-dimensional conformation and its interaction with biological targets.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data are fundamental for the structural assignment of this compound. While a complete, tabulated dataset for this compound was not found directly in the searched literature, a key publication comparing its NMR spectra with newly isolated saponins provides significant insights. The ¹H and ¹³C NMR spectra of the A-E rings and the C-3 glycoside moiety of a new compound were found to be consistent with those of this compound, suggesting the availability of this data in the cited literature. The NMR data for similar compounds are typically acquired in deuterated pyridine (pyridine-d₅).

Table 1: Representative ¹³C and ¹H NMR Chemical Shift Ranges for Key Structural Features of Furostanol Saponins (in pyridine-d₅)

| Carbon/Proton | Typical ¹³C Chemical Shift (ppm) | Typical ¹H Chemical Shift (ppm) |

| C-3 | ~76-78 | ~3.5-4.5 |

| C-20 | ~109-111 | - |

| C-22 | ~150-152 | - |

| C-26 | ~74-76 | ~3.4-4.2 |

| Anomeric Protons (Sugars) | - | ~4.5-5.5 |

Note: This table provides general ranges based on related compounds and is not the specific experimental data for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, aiding in the confirmation of its chemical formula and the identification of its constituent parts. Electrospray ionization (ESI) is a common technique used for the analysis of saponins.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+Na]⁺ | 925.48 |

| [M-H]⁻ | 901.49 |

Note: These are predicted values based on the chemical formula C₄₅H₇₄O₁₈. Specific experimental fragmentation data for this compound is not yet available in the searched literature.

Experimental Protocols

Isolation of this compound

A detailed, step-by-step protocol for the isolation of this compound from the rhizomes of Anemarrhena asphodeloides is outlined below, based on general procedures for saponin extraction and purification.

-

Extraction: The dried and powdered rhizomes of Anemarrhena asphodeloides are extracted with an aqueous ethanol solution (typically 70%) at room temperature. The extraction is repeated multiple times to ensure complete recovery of the saponins.

-

Concentration: The combined extracts are concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned with n-butanol. The saponin-rich fraction is collected in the n-butanol layer.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel or octadecylsilane (ODS) columns, eluting with a gradient of chloroform-methanol-water or methanol-water.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC to yield the pure compound.

Biological Activity and Signaling Pathway

This compound has been shown to possess significant anti-inflammatory effects. Studies have demonstrated that it can inhibit the production of pro-inflammatory mediators. The mechanism of this anti-inflammatory action involves the modulation of key signaling pathways.

This compound exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. In response to inflammatory stimuli such as lipopolysaccharide (LPS), this compound can suppress the activation of these pathways, leading to a reduction in the expression of inflammatory genes.

Conclusion

This compound is a structurally complex steroidal saponin with promising anti-inflammatory properties. This guide has provided a detailed overview of its chemical structure, stereochemistry, and the analytical methods used for its characterization. The elucidation of its mechanism of action through the inhibition of the NF-κB and p38 MAPK pathways provides a solid foundation for further research into its therapeutic potential. Future studies should focus on obtaining high-resolution spectroscopic data, optimizing isolation protocols, and conducting further pharmacological evaluations to fully explore the drug development possibilities of this intriguing natural product.

The Anemarsaponin B Biosynthesis Pathway: A Technical Guide for Researchers

An in-depth exploration of the enzymatic cascade and regulatory networks governing the formation of a pharmacologically significant steroidal saponin.

Introduction

Anemarsaponin B, a furostanol steroidal saponin primarily isolated from the rhizomes of Anemarrhena asphodeloides Bunge, has garnered significant attention within the pharmaceutical and scientific communities. Its diverse biological activities, including anti-inflammatory and antiplatelet aggregation properties, underscore its potential as a therapeutic agent.[1][2][3] This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, regulatory mechanisms, and key experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, metabolic engineering, and pharmaceutical research.

This compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-stage process that begins with fundamental precursors from primary metabolism and proceeds through a series of modifications to yield the final complex molecule. The pathway can be broadly divided into three key stages: the formation of the steroidal backbone, the modification of this backbone, and the final glycosylation steps. Recent research on the closely related timosaponins in Anemarrhena asphodeloides has shed significant light on the likely enzymatic players in this pathway.

Stage 1: Formation of the Steroidal Backbone

The initial steps of this compound biosynthesis are shared with general sterol synthesis in plants, primarily occurring through the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in plastids, which provide the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are utilized to synthesize 2,3-oxidosqualene, the common precursor for all triterpenoids and steroids.

A key branching point is the cyclization of 2,3-oxidosqualene. In the biosynthesis of steroidal saponins like this compound, this is catalyzed by cycloartenol synthase (CAS) . A specific cycloartenol synthase, AaOSCR12 , has been identified in Anemarrhena asphodeloides as being responsible for the cyclization of the skeleton in timosaponin biosynthesis, and it is highly probable that this enzyme also provides the precursor for this compound.[4]

Stage 2: Modification of the Steroidal Backbone

Following the formation of cycloartenol, a series of enzymatic modifications, including demethylations, isomerizations, and reductions, lead to the formation of cholesterol. Key enzymes recently identified in A. asphodeloides that are crucial in this part of the pathway include sterol methyltransferase (AaSMT1) and sterol side-chain reductase (AaSSR2) , which represent branching points towards phytosterol and cholesterol biosynthesis, respectively.[4]

The cholesterol backbone then undergoes further crucial modifications, primarily hydroxylations, catalyzed by cytochrome P450 monooxygenases (CYP450s) . Two specific CYP450s, AaCYP90B27 and AaCYP90B2 , have been identified as responsible for the post-modification of cholesterol, which serves as the direct precursor to the saponin aglycones.[4] These modifications are critical for creating the specific aglycone structure of furostanol saponins.

Stage 3: Glycosylation

The final and diversifying step in the biosynthesis of this compound is the attachment of sugar moieties to the steroidal aglycone, a process known as glycosylation. This is catalyzed by a series of UDP-glycosyltransferases (UGTs) . This compound possesses a disaccharide chain, β-D-glucopyranosyl-(1→2)-β-D-galactopyranoside, at the C-3 position and a single β-D-glucopyranosyl moiety at the C-26 position.

While the specific UGTs responsible for these precise glycosylation steps in this compound biosynthesis have not yet been definitively characterized, it is known that UGTs play a crucial role in the biosynthesis of saponins in A. asphodeloides. A key enzyme, a 26-O-β-glucosidase (AaF26G1) , has been identified that facilitates the conversion of furostanol-type saponins (like this compound) into the more stable spirostanol-type saponins, suggesting a dynamic interplay in the final steps of saponin maturation.[4] The identification and functional characterization of the specific UGTs involved in attaching the sugar chains to the C-3 and C-26 positions of the this compound aglycone remain a key area for future research.

Figure 1: Proposed biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis

The biosynthesis of steroidal saponins is tightly regulated by various internal and external factors, with phytohormones playing a central role. Jasmonates (JA) , including jasmonic acid and its methyl ester (methyl jasmonate, MeJA), are well-established elicitors of saponin biosynthesis.

The jasmonate signaling pathway is initiated by the perception of JA-isoleucine (JA-Ile) by the CORONATINE INSENSITIVE 1 (COI1) F-box protein, which is part of an SCF E3 ubiquitin ligase complex. This leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors (TFs), such as those from the MYC , WRKY , and ERF families, which can then activate the expression of genes encoding biosynthetic enzymes in the saponin pathway.[5][6][7][8][9] For instance, the transcription factor CbWRKY24 has been shown to regulate terpenoid biosynthetic genes to promote saponin biosynthesis.[5][6]

Figure 2: Jasmonate signaling pathway regulating saponin biosynthesis.

Quantitative Data

While specific kinetic data for the enzymes in the this compound pathway are not yet available, quantitative analysis of saponin content in Anemarrhena asphodeloides rhizomes provides valuable information for researchers.

| Compound | Concentration in A. asphodeloides Rhizome | Analytical Method | Reference |

| Timosaponin A-III | 12.2 mg/g (in 70% methanol extract) | UPLC | [10] |

| Timosaponin A-III | 40.0 mg/g (in n-butanol fraction) | UPLC | [10] |

| Various Saponins | Cmax and AUC values in rat plasma after oral administration of A. asphodeloides extract have been determined. | UPLC-MS/MS | [11] |

Experimental Protocols

The elucidation of the this compound biosynthesis pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Extraction and Quantification of this compound from Anemarrhena asphodeloides Rhizomes

Objective: To extract and quantify the amount of this compound in plant material.

Methodology:

-

Extraction:

-

Dried and powdered rhizomes of A. asphodeloides are extracted with 70% methanol at room temperature for an extended period (e.g., 7 days).[10]

-

The extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

For enrichment of saponins, the crude extract is partitioned between water and n-butanol. The n-butanol fraction will contain the majority of the saponins.[10]

-

-

Quantification by UPLC-MS/MS:

-

Chromatographic Conditions: An Acquity UPLC BEH C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) is typically used. The mobile phase often consists of a gradient of acetonitrile and water with a small amount of formic acid to improve peak shape and ionization.[12]

-

Mass Spectrometric Conditions: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used, often in negative ionization mode. Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification, monitoring the transition of the precursor ion to a specific product ion for this compound.[12]

-

Calibration: A standard curve is generated using a purified this compound standard of known concentrations to allow for accurate quantification in the plant extracts.

-

Heterologous Expression and Functional Characterization of Candidate Biosynthetic Enzymes (CYP450s and UGTs)

Objective: To confirm the function of candidate genes identified through transcriptome analysis.

Methodology:

-

Gene Cloning and Vector Construction:

-

The full-length coding sequences of candidate CYP450 and UGT genes are amplified from A. asphodeloides cDNA.

-

The amplified genes are cloned into an appropriate expression vector for a heterologous host system (e.g., Saccharomyces cerevisiae or Nicotiana benthamiana).

-

-

Heterologous Expression:

-

Yeast (S. cerevisiae): Yeast is a common host for expressing plant CYP450s and UGTs as it is a eukaryote and possesses the necessary post-translational modification machinery. The expression vector is transformed into a suitable yeast strain.

-

Nicotiana benthamiana (transient expression): Agrobacterium-mediated transient expression in N. benthamiana leaves is a rapid method for functional characterization of plant enzymes.

-

-

In Vitro Enzyme Assays:

-

CYP450s: Microsomal fractions are prepared from the yeast or plant cells expressing the CYP450. The assay mixture typically contains the microsomal fraction, the putative substrate (e.g., cholesterol or a downstream intermediate), and NADPH as a cofactor. The reaction products are then extracted and analyzed by UPLC-MS or GC-MS.

-

UGTs: Recombinant UGTs are purified from the expression host. The in vitro assay includes the purified enzyme, the aglycone substrate (the modified steroidal backbone), and a UDP-sugar donor (e.g., UDP-glucose, UDP-galactose). The formation of the glycosylated product is monitored by UPLC-MS.[13]

-

Figure 3: A typical experimental workflow for the elucidation of a natural product biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex and highly regulated process. While significant progress has been made in identifying the key enzyme families and some of the specific enzymes involved in the upstream stages of the pathway, further research is required to fully elucidate the entire enzymatic cascade. The definitive identification and characterization of the specific UDP-glycosyltransferases responsible for the precise glycosylation pattern of this compound is a critical next step.

A deeper understanding of this biosynthetic pathway will not only provide fundamental insights into plant secondary metabolism but also open up new avenues for the biotechnological production of this compound and related saponins. Metabolic engineering of the pathway in microbial or plant-based systems could lead to a sustainable and scalable supply of these valuable compounds for pharmaceutical development. Furthermore, the elucidation of the regulatory networks governing saponin biosynthesis will enable the development of strategies to enhance their production in their native plant host.

References

- 1. mdpi.com [mdpi.com]

- 2. Steroidal Saponins from the Rhizomes of Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New steroidal saponins from the rhizomes of Anemarrhena asphodeloides Bunge (Liliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a Validated UPLC-MS/MS Method for Analyzing Major Ginseng Saponins from Various Ginseng Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anemarrhena asphodeloides Non-Steroidal Saponin Components Alter the Pharmacokinetic Profile of Its Steroidal Saponins in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification and functional characterization of novel plant UDP-glycosyltransferase ( Lb UGT72B10) for the bioremediation of 3,4-dichloroaniline - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00220A [pubs.rsc.org]

Anemarsaponin B: A Technical Overview for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the steroidal saponin, Anemarsaponin B, detailing its physicochemical properties, and potential therapeutic applications.

Core Physicochemical Data

This compound is a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides Bunge, a plant used in traditional Chinese medicine.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 139051-27-7 | [1][3] |

| Molecular Formula | C45H74O18 | [1] |

| Molecular Weight | 903.04 g/mol [1] or 903.07 g/mol [3] | [1][3] |

| Type of Compound | Steroidal Saponin | [1][4] |

| Physical Description | Powder | [1] |

| Source | The rhizomes of Anemarrhena asphodeloides Bunge | [1] |

| Solubility | DMSO, Pyridine, Methanol, Ethanol, etc. | [1] |

Preclinical Pharmacological Insights

Preliminary pharmacological studies have indicated that this compound possesses inhibitory effects on platelet aggregation. Specifically, it has been shown to inhibit platelet-activating factor (PAF)-induced rabbit platelet aggregation in vitro.[2] This suggests potential applications for this compound in the research and development of anti-thrombotic agents.

The elucidated structure of this compound is 26-O-beta-D-glucopyranosylfurost-20(22)-ene-3 beta, 26-diol-3-O-beta-D-glucopyranosyl-(1----2)-beta-D-galactopyranoside.[2] This complex glycosidic structure is characteristic of saponins and is likely responsible for its biological activity.

Experimental Protocols

Further research into the biological activities of this compound is warranted. Below is a generalized experimental workflow for investigating its effects.

Experimental workflow for in vitro platelet aggregation assay.

Potential Signaling Pathways

The inhibitory effect of this compound on PAF-induced platelet aggregation suggests an interaction with signaling pathways involved in platelet activation. A hypothetical signaling cascade is depicted below. Further research is required to elucidate the precise molecular targets.

Hypothesized mechanism of this compound action.

This technical guide provides a foundational understanding of this compound for research and development purposes. The provided data and conceptual frameworks are intended to facilitate further investigation into its therapeutic potential.

References

Anemarsaponin B: A Technical Whitepaper on its Traditional Chinese Medicine Origins and Modern Pharmacological Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemarsaponin B is a steroidal saponin isolated from the rhizome of Anemarrhena asphodeloides Bunge (知母, Zhi Mu). For centuries, Zhi Mu has been a cornerstone of Traditional Chinese Medicine (TCM), valued for its "heat-clearing" and "yin-nourishing" properties. This technical guide delves into the traditional therapeutic context of this compound's source, its modern pharmacological evaluation, and the experimental methodologies used to elucidate its mechanism of action. This document aims to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this natural compound.

Traditional Uses in Chinese Medicine

In the framework of Traditional Chinese Medicine, this compound is not used in its isolated form. Instead, the entire rhizome of Anemarrhena asphodeloides, known as Zhi Mu, is utilized in various herbal formulations. The traditional applications of Zhi Mu provide the foundational context for the modern investigation of its constituent compounds.

Zhi Mu is primarily categorized as an herb that clears heat and purges fire, while also nourishing the yin and moistening dryness.[1][2] Its properties are described as bitter, sweet, and cold, and it is associated with the Lung, Stomach, and Kidney meridians.[2][3]

Traditionally, Zhi Mu has been prescribed for a range of conditions characterized by "heat" and "yin deficiency," which can manifest as:

-

High fever, irritability, and intense thirst associated with febrile diseases.[2][4]

-

Cough due to lung heat, with thick, yellow sputum.[5]

-

"Steaming bone disorder," a sensation of heat emanating from the bones, often accompanied by night sweats, particularly in consumptive diseases.[6]

-

Symptoms related to yin deficiency, such as night sweats, bleeding gums, and afternoon fevers.[6][7]

-

Diabetes, referred to in TCM as "wasting and thirsting disorder."[8][9]

-

Constipation due to dryness in the intestines.[4]

The saponins within Zhi Mu, including this compound, are believed to be significant contributors to these therapeutic effects.[2][10] Modern research has focused on isolating these saponins to scientifically validate and understand the mechanisms behind the traditional uses of the whole herb.

Quantitative Bioactivity Data

Quantitative analysis of this compound's bioactivity is crucial for its development as a potential therapeutic agent. While extensive research has been conducted on the crude extracts of Anemarrhena asphodeloides and other related saponins like Timosaponin AIII, specific quantitative data for this compound remains somewhat limited in publicly available literature. The following table summarizes the available data.

| Bioactivity Assay | Cell Line/Model | Result (IC50) | Reference |

| Cytotoxicity (MTT Assay) | HepG2 (human liver cancer) | > 100 µM | [6] |

| Cytotoxicity (MTT Assay) | SGC7901 (human gastric cancer) | > 100 µM | [6] |

| Anti-inflammatory Activity | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition of iNOS, COX-2, TNF-α, and IL-6 protein and mRNA levels was observed at concentrations between 10 and 40 µM. Specific IC50 values were not provided in the study. | [11] |

Note: The low cytotoxicity (IC50 > 100 µM) suggests a favorable safety profile at concentrations where anti-inflammatory effects are observed.

Signaling Pathways

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. Research indicates that its primary mechanism of action in mitigating the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophages involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.

Anti-inflammatory Signaling Pathway of this compound

Caption: this compound inhibits inflammation by blocking p38 and NF-κB pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the bioactivity of this compound.

Protocol 1: Extraction and Isolation of this compound from Anemarrhena asphodeloides

This protocol is adapted from a method for isolating various steroidal saponins, including this compound.[10]

1. Extraction: a. The dried rhizomes of Anemarrhena asphodeloides (56 kg) are sliced and extracted three times with hot water (280 L) under reflux. b. The aqueous solutions are combined and evaporated under reduced pressure to yield a crude residue.

2. Fractionation: a. The crude residue is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH). b. The n-BuOH fraction is concentrated under vacuum to yield the n-BuOH-soluble fraction containing the crude saponins.

3. Chromatographic Separation: a. A portion of the n-BuOH fraction (e.g., 120 g) is subjected to Medium Pressure Liquid Chromatography (MPLC) on a C18 reversed-phase column. b. The column is eluted with a stepwise gradient of methanol (MeOH) in water (H₂O), followed by pure MeOH, to yield multiple subfractions. c. Subfractions are further purified using Open Column Chromatography (ODS) and preparative High-Performance Liquid Chromatography (HPLC) with a MeCN-H₂O mobile phase to yield pure this compound. The specific fraction containing this compound is identified by comparison to a reference standard.

Protocol 2: Western Blot for p38 MAPK Phosphorylation

This protocol is a generalized method for detecting the phosphorylation status of p38 MAPK, a key indicator of its activation.[1][12]

1. Cell Lysis and Protein Quantification: a. RAW 264.7 macrophage cells are seeded and treated with LPS in the presence or absence of this compound for a specified time. b. Cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors. c. The lysate is centrifuged at 14,000 rpm for 15 minutes at 4°C, and the supernatant is collected. d. Protein concentration is determined using a BCA protein assay kit.

2. SDS-PAGE and Protein Transfer: a. Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and loaded onto a 10-12% SDS-polyacrylamide gel. b. Proteins are separated by electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting: a. The membrane is blocked for 1 hour at room temperature in Tris-buffered saline with 0.1% Tween 20 (TBST) containing 5% non-fat dry milk or bovine serum albumin (BSA). b. The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK (p-p38) diluted in blocking buffer. c. The membrane is washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. e. The membrane is then stripped and re-probed with an antibody for total p38 MAPK to ensure equal protein loading.

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

This protocol details a method to assess the binding of the NF-κB transcription factor to its DNA consensus sequence, which is a critical step in its activation of gene transcription.[3][13]

1. Nuclear Extract Preparation: a. RAW 264.7 cells are treated as described in the Western blot protocol. b. Cells are harvested, washed with cold PBS, and lysed in a hypotonic buffer to release the cytoplasm. c. The nuclei are pelleted by centrifugation, and the nuclear proteins are extracted using a high-salt buffer. d. The protein concentration of the nuclear extract is determined.

2. Probe Labeling: a. A double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') is end-labeled with biotin or a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase.

3. Binding Reaction: a. Nuclear protein extract (e.g., 4 µg) is incubated in a binding buffer containing poly(dI-dC) (a non-specific DNA competitor), labeled probe, and other buffer components (e.g., HEPES, Ficoll, MgCl₂, DTT). b. The reaction is incubated on ice or at room temperature for a specified time (e.g., 20-30 minutes) to allow for protein-DNA binding.

4. Electrophoresis and Detection: a. The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel. b. The gel is run in a low ionic strength buffer (e.g., 0.5x TBE) to separate the protein-DNA complexes from the free probe. c. The gel is transferred to a nylon membrane (for biotin-labeled probes) or dried (for radioactive probes). d. The bands are visualized by chemiluminescence detection for biotin or autoradiography for ³²P. A decrease in the intensity of the shifted band in the presence of this compound indicates inhibition of NF-κB DNA binding.

Experimental Workflow Diagram

Caption: Workflow for evaluating the anti-inflammatory effects of this compound.

Conclusion

This compound, a key steroidal saponin from the traditionally used Chinese herb Zhi Mu, demonstrates significant anti-inflammatory properties in modern pharmacological studies. Its mechanism of action, involving the dual inhibition of the NF-κB and p38 MAPK signaling pathways, aligns with the traditional use of its source plant for treating "heat"-related conditions. While quantitative data on its bioactivity is still emerging, its low cytotoxicity and defined mechanism of action make it a compelling candidate for further investigation and development as a novel anti-inflammatory agent. This guide provides a foundational resource for scientists to design and execute further studies to fully characterize and potentially harness the therapeutic benefits of this compound.

References

- 1. Western blot analysis of p-p38MAPK and p38MAPK [bio-protocol.org]

- 2. Anemarrhenae asphodeloides rhizoma Extract Enriched in Mangiferin Protects PC12 Cells against a Neurotoxic Agent-3-Nitropropionic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. med.upenn.edu [med.upenn.edu]

- 4. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]

- 5. p38 MAPK Antibody | Cell Signaling Technology [cellsignal.com]

- 6. licorbio.com [licorbio.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides [protocols.io]

- 9. Anti-inflammatory effect of this compound isolated from the rhizomes of Anemarrhena asphodeloides in LPS-induced RAW 264.7 macrophages is mediated by negative regulation of the nuclear factor-kappaB and p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Steroidal Saponins from the Rhizomes of Anemarrhena asphodeloides [mdpi.com]

- 11. khu.elsevierpure.com [khu.elsevierpure.com]

- 12. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2.4. Electrophoretic Mobility Shift Assay (EMSA) [bio-protocol.org]

Anemarsaponin B: A Technical Guide to a Bioactive Steroidal Saponin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemarsaponin B is a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides, a plant widely used in traditional Chinese medicine.[1][2] As a member of the saponin class of compounds, this compound possesses a complex chemical structure and exhibits a range of biological activities, with its anti-inflammatory and anti-platelet aggregation properties being of significant interest to the scientific community. This technical guide provides a comprehensive overview of this compound, focusing on its chemical nature, biological functions, and the experimental methodologies used to elucidate its mechanisms of action.

Chemical Profile

This compound is classified as a furostanol steroidal saponin. Its structure was elucidated as 26-O-beta-D-glucopyranosylfurost-20(22)-ene-3 beta, 26-diol-3-O-beta-D-glucopyranosyl-(1----2)-beta-D-galactopyranoside.[2][3]

Biological Activities and Mechanisms of Action

This compound has demonstrated significant bioactivity in preclinical studies, primarily focusing on its anti-inflammatory and anti-platelet aggregation effects.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound has been shown to significantly and dose-dependently decrease the protein and mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes that produce inflammatory mediators.[1][3] Furthermore, it reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][3]

The underlying mechanism of its anti-inflammatory action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] this compound inhibits the nuclear translocation of the p65 subunit of NF-κB by preventing the phosphorylation of its inhibitory protein, IκB-α.[1] Concurrently, it suppresses the phosphorylation of key components of the p38 MAPK pathway.[1]

Anti-platelet Aggregation Activity

Preliminary pharmacological studies have shown that this compound can inhibit platelet-activating factor (PAF)-induced rabbit platelet aggregation in vitro.[4] This suggests a potential role for this compound in the prevention of thrombosis.

Quantitative Data

While several studies have demonstrated the dose-dependent anti-inflammatory effects of this compound, specific IC50 values for its inhibition of key inflammatory mediators are not consistently reported in the available literature. However, data for a closely related compound, Anemarsaponin BII, and other saponins from Anemarrhena asphodeloides provide some quantitative insights.

| Compound | Target/Assay | Cell Line/System | IC50 Value (µM) | Reference |

| Anemarsaponin BII | CYP3A4 Inhibition | Human Liver Microsomes | 13.67 | [5] |

| CYP2D6 Inhibition | Human Liver Microsomes | 16.26 | [5] | |

| CYP2E1 Inhibition | Human Liver Microsomes | 19.72 | [5] | |

| Other Saponins from A. asphodeloides | Cytotoxicity | HepG2 Cells | > 100 (for this compound) | |

| Cytotoxicity | SGC7901 Cells | > 100 (for this compound) |

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound.

General Experimental Workflow for Anti-inflammatory Studies

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for the indicated times.

Nitric Oxide (NO) Production Assay

-

After treatment, the culture supernatant is collected.

-

Nitrite concentration in the supernatant, an indicator of NO production, is measured using the Griess reagent.

-

Equal volumes of culture supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed.

-

The absorbance at 540 nm is measured using a microplate reader.

Western Blot Analysis for Protein Expression

-

Cell Lysis: Treated cells are washed with PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against iNOS, COX-2, phospho-p38, total p38, phospho-IκBα, and β-actin overnight at 4°C.

-

After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

NF-κB DNA Binding Activity Assay (Electrophoretic Mobility Shift Assay - EMSA)

-

Nuclear Extract Preparation: Nuclear extracts from treated cells are prepared using a nuclear extraction kit.

-

Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus sequence is end-labeled with [γ-32P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer.

-

Electrophoresis: The protein-DNA complexes are separated from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.

-

Autoradiography: The gel is dried and exposed to X-ray film to visualize the bands.

Platelet Aggregation Assay

-

Platelet-Rich Plasma (PRP) Preparation: Blood is collected from rabbits and centrifuged at a low speed to obtain PRP.

-

Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer.

-

Assay Procedure: PRP is pre-incubated with various concentrations of this compound.

-

Platelet aggregation is then induced by adding platelet-activating factor (PAF).

-

The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

Conclusion

This compound, a steroidal saponin from Anemarrhena asphodeloides, presents a promising profile as a bioactive compound with significant anti-inflammatory and potential anti-thrombotic properties. Its mechanism of action, involving the dual inhibition of the NF-κB and p38 MAPK signaling pathways, provides a strong rationale for its therapeutic potential. While further studies are needed to establish a more detailed quantitative profile, particularly regarding its IC50 values for specific inflammatory targets, the existing data strongly supports continued research and development of this compound as a novel therapeutic agent. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the full potential of this natural product.

References

- 1. Anti-inflammatory effect of this compound isolated from the rhizomes of Anemarrhena asphodeloides in LPS-induced RAW 264.7 macrophages is mediated by negative regulation of the nuclear factor-kappaB and p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. khu.elsevierpure.com [khu.elsevierpure.com]

- 3. This compound | CAS:139051-27-7 | Manufacturer ChemFaces [chemfaces.com]

- 4. A new active steroidal saponin from Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Anemarsaponin B from Anemarrhena asphodeloides Rhizomes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anemarrhena asphodeloides is a perennial plant whose rhizomes are a source of various bioactive compounds, including steroidal saponins. Among these, Anemarsaponin B has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction and purification of this compound from the rhizomes of Anemarrhena asphodeloides, compiled from established methodologies. The protocols outlined below are intended to serve as a guide for researchers in natural product chemistry and drug development.

Data Presentation: Quantitative Summary

The following table summarizes quantitative data from representative studies on the extraction and purification of saponins from Anemarrhena asphodeloides rhizomes.

| Parameter | Value | Source |

| Extraction | ||

| Starting Material | 2 kg dried rhizomes | [1] |

| Extraction Solvent | 10 L of 70% Methanol | [1] |

| Extraction Yield | 120.1 g of dried alcoholic extract | [1] |

| Starting Material | 56 kg dried rhizome slices | [2] |

| Extraction Solvent | 280 L hot water | [2] |

| Extraction Yield | 22.09 kg residue | [2] |

| Purification | ||

| Starting Material | 1 kg crude material | [3] |

| Purification Method | Polyamide and Macroporous Resin Chromatography | [3] |

| Purity of Timosaponin B-II | 90.8% | [3] |

| Purity of Timosaponin A-III | 92.61% | [3] |

Experimental Protocols

Part 1: Preparation of Rhizomes

-

Harvesting and Drying: Harvest fresh rhizomes of Anemarrhena asphodeloides. Clean the rhizomes to remove soil and other debris. Slice the rhizomes and dry them in a well-ventilated area or a drying oven at a controlled temperature (e.g., 50-60°C) to a constant weight.

-

Pulverization: Pulverize the dried rhizome slices into a coarse powder using a mechanical grinder. A mesh size of 40-60 is recommended to increase the surface area for efficient extraction.

Part 2: Extraction of Crude Saponins

This protocol describes a common method using aqueous methanol for extraction.

-

Solvent Maceration:

-

Filtration and Concentration:

-

After the maceration period, filter the mixture through cheesecloth and then a coarse filter paper to separate the extract from the solid residue.

-

Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine all the filtrates.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude extract.

-

Part 3: Purification of this compound

The purification of this compound from the crude extract is a multi-step process involving different chromatographic techniques.

Step 3.1: Macroporous Resin Chromatography (Initial Fractionation)

-

Resin Preparation:

-

Select a suitable macroporous resin (e.g., HPD400).[3]

-

Pre-treat the resin by washing it with ethanol followed by water to remove any impurities.

-

Pack the resin into a glass column.

-

-

Sample Loading and Elution:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., water).

-

Load the dissolved extract onto the pre-equilibrated macroporous resin column.

-

Wash the column with deionized water to remove sugars, salts, and other highly polar impurities.

-

Elute the saponin-rich fraction using a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the saponin-containing fractions.

-

Step 3.2: Polyamide Column Chromatography (Pigment Removal)

-

Column Preparation:

-

Pack a glass column with polyamide resin.

-

Equilibrate the column with the initial mobile phase.

-

-

Elution:

-

Concentrate the saponin-rich fractions from the previous step and dissolve the residue in the appropriate solvent.

-

Load the sample onto the polyamide column.

-

Elute with a suitable solvent system to separate the saponins from pigments and other impurities. Polyamide chromatography is effective in removing flavonoids and other phenolic compounds.

-

Step 3.3: Silica Gel Column Chromatography (Fine Separation)

-

Column Preparation:

-

Prepare a silica gel column using a slurry packing method with a suitable solvent system (e.g., a mixture of chloroform, methanol, and water in varying ratios).

-

-

Fractionation:

-

Concentrate the fractions from the polyamide column and load the sample onto the silica gel column.

-

Elute the column with a gradient of increasing polarity.

-

Collect fractions and monitor by TLC. Fractions containing compounds with similar Rf values to a reference standard of this compound should be pooled.

-

Step 3.4: Preparative High-Performance Liquid Chromatography (Final Purification)

-

Sample Preparation:

-

Concentrate the pooled fractions from the silica gel chromatography.

-

Dissolve the residue in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used for saponin purification.

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase.

-

Detection: UV detection at a suitable wavelength (e.g., 203 nm or 210 nm).

-

-

Fraction Collection:

-

Inject the sample and collect the peak corresponding to this compound based on the retention time of a standard.

-

Combine the collected fractions containing the pure compound.

-

-

Lyophilization:

-

Remove the solvent from the purified fraction by rotary evaporation and then lyophilize to obtain pure this compound as a powder.

-

Visualizations

Experimental Workflow for this compound Extraction and Purification

Caption: Workflow for this compound extraction and purification.

Logical Relationship of Purification Steps

Caption: Logic of the multi-step purification process.

References

Application Note: Quantification of Anemarsaponin B in Biological Matrices using HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemarsaponin B, a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides, has garnered significant interest in the pharmaceutical field due to its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.[1][2][3] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note provides a detailed protocol for the sensitive and selective quantification of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Principle

This method utilizes the high separation efficiency of HPLC and the high selectivity and sensitivity of tandem mass spectrometry to accurately quantify this compound. After extraction from the biological matrix, the analyte is separated from endogenous components on a reversed-phase C18 column. The detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which ensures high specificity by monitoring a specific precursor ion and its characteristic product ion.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of this compound from plasma samples.

Materials:

-

Blank plasma

-

This compound standard

-

Internal Standard (IS) solution (e.g., Ginsenoside Re)

-

Acetonitrile, HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the working standard or quality control solution to the blank plasma for calibration curve and QC samples. For unknown samples, add 20 µL of the assay buffer.

-

Add 180 µL of the internal standard solution (in acetonitrile) to each tube.[3]

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[3]

-

Carefully transfer the supernatant to a clean injection vial.

-

Inject a 2 µL aliquot into the HPLC-MS/MS system for analysis.[3]

HPLC-MS/MS Analysis

Instrumentation:

-

HPLC system (e.g., Agilent 1290 series)

-

Triple quadrupole mass spectrometer (e.g., Agilent 6470) with an electrospray ionization (ESI) source.

HPLC Conditions:

| Parameter | Value |

| Column | Waters Xbridge C18 (3.0 x 100 mm, 3.5 µm)[3] |

| Mobile Phase A | 0.1% Formic Acid in Water[3] |

| Mobile Phase B | Acetonitrile[3] |

| Flow Rate | 0.4 mL/min[3] |

| Gradient | 0-4 min, 5-95% B; 4-8 min, 95% B[3] |

| Column Temperature | 30 °C[3] |

| Injection Volume | 2 µL[3] |

MS/MS Conditions:

| Parameter | Value |

| Ionization Mode | ESI Positive[3] |

| Capillary Voltage | 3.5 kV[3] |

| Drying Gas Temperature | 350 °C[3] |

| Drying Gas Flow | 10 L/min[3] |

| Nebulizer Gas | 275.8 kPa[3] |

| Sheath Gas Temperature | 350 °C[3] |

| Sheath Gas Flow | 11 L/min[3] |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound (Timosaponin B-II) | 921.5 | 759.5 |

Note: this compound is often referred to as Timosaponin B-II in the literature.[3][4]

Quantitative Data Summary

The following tables summarize the typical validation parameters for the quantification of this compound in rat plasma.

Table 1: Calibration Curve and Linearity

| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | 5 - 500 | > 0.99 |

Table 2: Precision and Accuracy

| Analyte | Spiked Concentration (ng/mL) | Precision (RSD%) | Accuracy (%) |

| This compound | 10 (Low QC) | < 15% | 85 - 115% |

| 50 (Mid QC) | < 15% | 85 - 115% | |

| 250 (High QC) | < 15% | 85 - 115% |

Table 3: Recovery and Matrix Effect

| Analyte | Mean Recovery (%) | Matrix Effect (%) |

| This compound | 73.9 - 89.3[1] | > 80.7[1] |

Visualizations

References

- 1. Anemarrhena asphodeloides Non-Steroidal Saponin Components Alter the Pharmacokinetic Profile of Its Steroidal Saponins in Rat | MDPI [mdpi.com]

- 2. The pharmacokinetic study on the interaction between nobiletin and anemarsaponin BII in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. researchgate.net [researchgate.net]

Application Note: Anemarsaponin B Cell-Based Assay Protocol for Anti-inflammatory Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction Anemarsaponin B (ASB), a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides, has demonstrated significant anti-inflammatory properties.[1][2] It is known to mitigate inflammatory responses by modulating key signaling pathways. This document provides a comprehensive protocol for evaluating the anti-inflammatory effects of this compound using a lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) cell-based model. This model is widely used for screening anti-inflammatory agents because it mimics key aspects of the in vivo inflammatory response.[3]

The primary mechanism of ASB's anti-inflammatory action involves the suppression of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2] This suppression is achieved through the negative regulation of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2]

Core Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting critical nodes within inflammatory signaling cascades.

1.1. NF-κB Signaling Pathway In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα.[4] Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus.[1][4] In the nucleus, NF-κB acts as a transcription factor to upregulate the expression of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[1] this compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of p65 and subsequent gene expression.[1][2]

1.2. p38 MAPK Signaling Pathway The MAPK pathways are crucial for regulating cellular responses to external stimuli. In macrophages, LPS activates the p38 MAPK pathway, which also contributes to the production of inflammatory mediators.[1][5] this compound has been found to inhibit the phosphorylation of upstream kinases involved in the p38 pathway, such as MKK3/6, leading to reduced p38 activation and a subsequent decrease in inflammation.[1][2]

Experimental Workflow

The overall experimental process involves determining the non-toxic concentration of ASB, followed by assessing its ability to inhibit LPS-induced inflammatory markers and signaling events.

Data Presentation: Summary of Experimental Parameters

The following tables summarize the key quantitative data and conditions for the protocols described below.

Table 1: Cell Culture and Treatment Conditions

| Parameter | Recommendation | Notes |

|---|---|---|

| Cell Line | RAW 264.7 (Murine Macrophage) | A standard model for in vitro inflammation studies.[6] |

| Seeding Density (96-well) | 1-5 x 10⁴ cells/well | For NO, Cytokine, and Cytotoxicity assays.[6][7] |

| Seeding Density (6-well) | 4 x 10⁵ cells/well | For Western Blot analysis.[8] |

| This compound (ASB) Conc. | 1 - 50 µM (or as determined) | Dose-dependent effects are typically observed.[1] |

| LPS Concentration | 1 µg/mL | A standard concentration to induce a robust inflammatory response.[7] |

| Pre-treatment Time (ASB) | 1 hour | Standard time to allow for compound uptake before stimulation.[7] |

| LPS Stimulation Time (NO/Cytokines) | 24 hours | Sufficient time for mediator accumulation in the supernatant.[7] |

| LPS Stimulation Time (Western Blot) | 15 - 30 minutes | Optimal for observing peak phosphorylation of signaling proteins.[7][8] |

Table 2: Assay-Specific Parameters

| Assay | Measurement Wavelength | Key Reagents | Expected Outcome with ASB |

|---|---|---|---|

| MTT Cytotoxicity Assay | 570 nm | MTT reagent, Solubilization solution | No significant decrease in viability at effective doses. |

| Griess Assay (NO) | 540 nm | Griess Reagent | Dose-dependent decrease in absorbance.[7] |

| ELISA (TNF-α, IL-6) | 450 nm | Capture/Detection Antibodies, Substrate | Dose-dependent decrease in absorbance.[6] |

| Western Blot | Chemiluminescence | Primary/Secondary Antibodies | Decreased band intensity for phosphorylated proteins. |

Detailed Experimental Protocols

4.1. Protocol 1: Cell Culture and Maintenance

-

Materials:

-

RAW 264.7 cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks and plates

-

-

Procedure:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture cells every 2-3 days when they reach 80-90% confluency.

-

For experiments, detach cells using a cell scraper (or gentle trypsinization), count using a hemocytometer, and seed at the densities specified in Table 1. Allow cells to adhere overnight.[9]

-

4.2. Protocol 2: Cytotoxicity Assay (MTT Assay)

-

Materials:

-

Seeded 96-well plate

-

This compound (various concentrations)

-

MTT solution (5 mg/mL in PBS)

-

DMSO or Solubilization Buffer

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate for 24 hours.[8]

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[10]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[10] Cell viability is expressed as a percentage relative to the vehicle control.

-

4.3. Protocol 3: Measurement of Nitric Oxide (NO) Production

-

Materials:

-

Seeded 96-well plate

-

This compound

-

LPS (from E. coli)

-

Griess Reagent (Part A: Sulfanilamide, Part B: NED)

-

Sodium nitrite standard curve

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.[7] Include control groups (media only, LPS only, ASB only).

-

After incubation, collect 50-100 µL of the cell culture supernatant from each well.

-

Add an equal volume of Griess Reagent to the supernatant.[7]

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.[7] Calculate the nitrite concentration using a sodium nitrite standard curve.

-

4.4. Protocol 4: Measurement of Pro-inflammatory Cytokines (ELISA)

-

Materials:

-

Supernatant collected from Protocol 3

-

ELISA kits for mouse TNF-α and IL-6

-

-

Procedure:

-

Use the cell culture supernatants collected in the previous step.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[6]

-

Briefly, this involves adding supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.

-

Measure the absorbance at 450 nm and calculate the cytokine concentrations based on the provided standards.[6]

-

4.5. Protocol 5: Western Blot Analysis for Signaling Proteins

-

Materials:

-

Seeded 6-well plate

-

This compound and LPS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, transfer buffer, and membranes

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-p-p38, anti-p38, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat cells with this compound for 1 hour.

-

Stimulate with LPS (1 µg/mL) for a shorter duration, typically 15-30 minutes, to capture peak protein phosphorylation.[8]

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-50 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensity using software like ImageJ.[7]

-

References

- 1. Anti-inflammatory effect of this compound isolated from the rhizomes of Anemarrhena asphodeloides in LPS-induced RAW 264.7 macrophages is mediated by negative regulation of the nuclear factor-kappaB and p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. khu.elsevierpure.com [khu.elsevierpure.com]

- 3. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Sasanquasaponin from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4.3. In Vitro Anti-Inflammation Effects on LPS-Induced RAW 264.7 Cells [bio-protocol.org]

- 7. mdpi.com [mdpi.com]

- 8. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Evaluation of Anemarsaponin B in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo experimental design for evaluating the therapeutic potential of Anemarsaponin B, a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides. The protocols detailed herein are primarily based on a rodent model of acute pancreatitis, a condition where this compound has shown significant promise in mitigating inflammation and cellular damage.

Overview of this compound Therapeutic Potential

This compound has demonstrated significant anti-inflammatory and cytoprotective properties in preclinical studies. Its therapeutic efficacy is largely attributed to its ability to modulate key signaling pathways involved in the inflammatory response, making it a promising candidate for conditions characterized by excessive inflammation, such as acute pancreatitis. In vivo studies have shown that this compound can reduce the levels of pro-inflammatory cytokines and pancreatic injury markers while enhancing the activity of antioxidant enzymes.

Experimental Model: Acute Pancreatitis in Mice

A widely used and reproducible model for studying acute pancreatitis in rodents involves the administration of caerulein, a cholecystokinin analogue, in combination with lipopolysaccharide (LPS). This model effectively mimics the clinical features of acute pancreatitis in humans.

Animal Model Specifications

-

Species: Mouse

-

Strain: C57BL/6J or NIH female mice are commonly used.

-

Weight: 20-25 g

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be acclimatized for at least one week before the experiment.

Experimental Design and Protocols

Induction of Acute Pancreatitis

A detailed protocol for inducing severe acute pancreatitis in mice is as follows:

-

Caerulein Administration: Administer hourly intraperitoneal (i.p.) injections of caerulein at a dose of 50 µg/kg for a total of six hours.[1]

-

LPS Administration: One hour after the final caerulein injection, administer a single i.p. injection of LPS at a dose of 10 mg/kg.[1]

-

Control Groups:

-

Sham/Vehicle Control: Administer saline or the vehicle used for drug delivery following the same injection schedule.

-

This compound Control: Administer only this compound to assess its baseline effects.

-

This compound Administration

-

Dosage: While the optimal dose can vary, a study on a related compound, Anemarsaponin BII, in rats used a daily oral dose of 100 mg/kg for 7 days. It is recommended to perform a dose-response study to determine the most effective and non-toxic dose of this compound for the acute pancreatitis model.

-

Route of Administration: Oral gavage is a common and clinically relevant route for administration.

-

Treatment Schedule: this compound can be administered as a pre-treatment before the induction of pancreatitis or as a therapeutic treatment after the onset of the disease to evaluate both prophylactic and therapeutic effects.

Outcome Measures and Sample Collection

Twenty-four hours after the induction of pancreatitis, the following samples should be collected for analysis:

-

Blood Samples: Collect peripheral blood via cardiac puncture for the analysis of serum markers.

-

Pancreatic Tissue: Harvest the pancreas for histopathological examination, Western blotting, and quantitative polymerase chain reaction (qPCR).

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data that should be collected and analyzed in an in vivo study of this compound in a rodent model of acute pancreatitis. The data presented here is based on the expected outcomes from the literature.

Table 1: Effect of this compound on Serum Markers of Pancreatic Injury and Inflammation

| Group | Amylase (U/L) | Lipase (U/L) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |

| Sham Control | |||||

| AP Model | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |

| AP + this compound | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

Table 2: Effect of this compound on Pancreatic Antioxidant Status

| Group | SOD (U/mg protein) | GSH-Px (U/mg protein) |

| Sham Control | ||

| AP Model | Significantly Decreased | Significantly Decreased |

| AP + this compound | Significantly Increased | Significantly Increased |

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects primarily through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it has been shown to reduce the phosphorylation of key proteins in this cascade.

This compound's Mechanism of Action